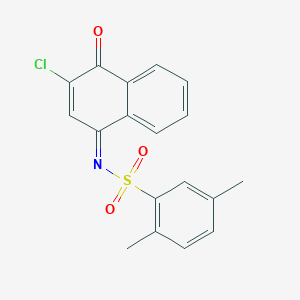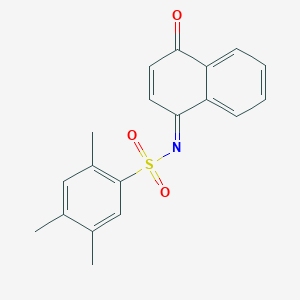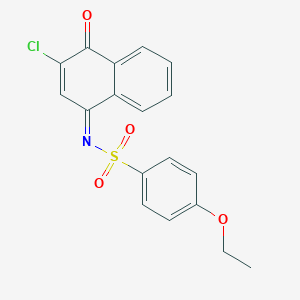
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
科学研究应用
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various research fields. One of the major areas of research is cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of novel anticancer drugs.
Another area of research where (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide has been studied is in the field of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective effects and can prevent neuronal cell death in models of Parkinson's and Alzheimer's diseases. It has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
作用机制
The mechanism of action of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and prevent neuronal cell death in models of neurodegenerative diseases. It has also been found to exhibit anti-inflammatory and antioxidant activities, which makes it a promising candidate for the development of drugs for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of using (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide in lab experiments is its potent biological activity. It exhibits a wide range of biological activities, which makes it a versatile compound that can be used in various research fields. Another advantage is its relatively simple and efficient synthesis method, which makes it easy to obtain in large quantities.
However, there are also some limitations associated with the use of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects at high concentrations, which makes it important to use appropriate safety measures when handling it. Another limitation is its limited solubility in aqueous solutions, which can make it challenging to use in certain types of experiments.
未来方向
There are several future directions for the research on (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide. One of the major areas of research is the development of novel anticancer drugs based on this compound. Studies have shown that it exhibits potent anticancer activity, and further research is needed to optimize its therapeutic potential.
Another area of research is the development of drugs for the treatment of neurodegenerative diseases. Studies have shown that (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide exhibits neuroprotective effects, and further research is needed to explore its potential as a therapeutic agent for these diseases.
In addition, further research is needed to explore the mechanism of action of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide and to identify the specific targets of this compound. This information can help in the development of more specific and effective drugs based on this compound.
Conclusion
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is a versatile compound that exhibits a wide range of biological activities. It has potential applications in various research fields, including cancer therapy and neurodegenerative diseases. The synthesis method for this compound is relatively simple and efficient, which makes it easy to obtain in large quantities. However, there are also some limitations associated with its use in lab experiments, including its potential toxicity and limited solubility. Further research is needed to explore its potential as a therapeutic agent and to optimize its therapeutic potential.
合成方法
The synthesis of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is a multistep process that involves the reaction of 3-chloro-4-hydroxy-1-naphthaldehyde with 2,5-dimethylbenzenesulfonamide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
属性
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-11-7-8-12(2)17(9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10H,1-2H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDNWLFTBSXGFF-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491732.png)

![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491749.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)


![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)
![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)

![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)
![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)